molecular formula C13H10N2O5S B2997243 Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate CAS No. 352700-30-2

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate

Cat. No. B2997243
CAS RN: 352700-30-2
M. Wt: 306.29
InChI Key: DVDRTHZMILILQJ-UHFFFAOYSA-N
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Description

“Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H10N2O5S . It has a molecular weight of 306.29 .


Synthesis Analysis

Thiophene derivatives, such as “this compound”, can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom . The thiophene core is substituted with a nitrobenzamido group at the 3-position and a methyl ester group at the 2-position .

Scientific Research Applications

Functionalization of Metal-Organic Frameworks

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate, through its structural analogs, has been utilized in the development of microporous lanthanide-based metal-organic frameworks (MOFs). These MOFs exhibit unique properties such as gas adsorption, sensing activities, and magnetic properties. The incorporation of methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands into these frameworks enables them to sense nitrobenzene, acetone, and Cu(2+) ions in both DMF and aqueous solutions, showcasing their potential in environmental monitoring and chemical sensing applications (Wang et al., 2016).

Recovery of Acetic Acid

The compound's derivatives have been studied in the context of pharmaceutical and herbicide production, where acetic acid, used as a solvent, needs to be recovered efficiently from waste solutions. This research highlights the compound's role in industrial processes, focusing on the sustainability and recycling of solvents, thereby reducing environmental impact (Wang Tian-gui, 2006).

Asymmetric Michael Addition in Organic Synthesis

In organic synthesis, the compound has been involved in studies exploring the asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process is significant for constructing stereoselective compounds, demonstrating the compound's utility in facilitating complex organic reactions and contributing to the development of novel pharmaceuticals (Inokuma, Hoashi, & Takemoto, 2006).

Synthesis of Nitrophenyl Sulfides

The nucleophilic substitution reactions facilitated by derivatives of this compound have been employed in synthesizing substituted methyl-o-nitrophenylsulfides. These compounds are vital in the development of new materials and chemicals, showcasing the broad applicability of this compound in synthetic chemistry (Dudová, Částek, Macháček, & Šimůnek, 2002).

Fluorescent Response in Chemo-reactive Groups

The compound and its derivatives have been studied for their ability to produce a fluorescent response in chemo-reactive pendant groups. This property is crucial for developing new fluorescent materials, sensors, and markers, which can be used in biological imaging, environmental sensing, and material science (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).

Future Directions

The future research directions could involve exploring the biological activities of “Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate” and its derivatives, optimizing its synthesis, and investigating its potential applications in various fields such as medicinal chemistry, material science, and organic semiconductors .

properties

IUPAC Name

methyl 3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRTHZMILILQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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